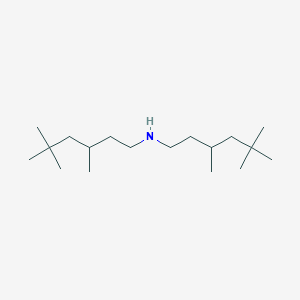

Di(3,5,5-trimethylhexyl)amine

Description

Significance of Sterically Hindered Amines in Advanced Synthesis

Sterically hindered amines, characterized by bulky alkyl groups surrounding the nitrogen atom, are a class of organic compounds with significant utility in advanced synthesis and materials science. rsc.org Their congested structure modifies the reactivity of the nitrogen atom's lone pair of electrons, making them poor nucleophiles but effective, non-nucleophilic bases. This property is crucial in synthetic reactions where the amine is required to scavenge protons without interfering with electrophilic centers in the reacting molecules. mdpi.com

The applications of sterically hindered amines are diverse. They are instrumental in promoting certain types of polymerization reactions, such as cationic polymerization, by preventing undesirable side reactions. tandfonline.com In materials science, they serve as precursors for Hindered Amine Light Stabilizers (HALS), which protect polymers from photodegradation. mdpi.com Furthermore, their unique steric and electronic properties have led to their use as ligands in organometallic catalysis and as components in "frustrated Lewis pairs," which are capable of activating small molecules. mdpi.com The synthesis of highly congested tertiary amines remains a challenge, driving ongoing research into more efficient catalytic methods, such as reductive amination. mdpi.comacs.org

Evolution of Research Perspectives on Di(3,5,5-trimethylhexyl)amine

The scientific focus on this compound, also known as diisononylamine, has evolved significantly over the decades, reflecting broader trends in chemical research and industrial needs. Early research, particularly in the 1960s and 1970s, concentrated on its application in hydrometallurgy as a solvent extraction agent. Studies from this era detailed its effectiveness in the liquid-liquid extraction of metal complexes from aqueous solutions, such as iron(III) thiocyanate complexes and scandium from sulfate media. rsc.orgresearchgate.netresearchgate.netacs.org In these contexts, the amine, often referred to as tris(3,5,5-trimethylhexyl)amine in older literature when used as a tertiary amine extractant, was valued for its ability to form organo-soluble salts with metal anions. rsc.org

More recently, research has shifted towards its use as a precursor in industrial chemistry, particularly in the manufacturing of safer rubber accelerators. robinsonbrothers.ukrobinsonbrothers.ukresearchgate.net Growing regulatory concerns over carcinogenic N-nitrosamines, which can be formed from traditional rubber vulcanization accelerators, prompted the development of alternatives. robinsonbrothers.uk this compound has been identified as a key starting material for producing "nitrosamine-safe" accelerators, such as tetraisononylthiuramdisulfide (TINTD). robinsonbrothers.ukrobinsonbrothers.ukresearchgate.net The highly branched trimethylhexyl groups on this amine make the formation of harmful N-nitrosamines more difficult. robinsonbrothers.uk This shift highlights a move from extractive applications to a focus on leveraging the molecule's specific structure to solve modern toxicological and regulatory challenges in polymer chemistry.

Scope of Academic Inquiry into this compound

Current academic and industrial inquiry into this compound spans several distinct fields:

Propriétés

IUPAC Name |

3,5,5-trimethyl-N-(3,5,5-trimethylhexyl)hexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39N/c1-15(13-17(3,4)5)9-11-19-12-10-16(2)14-18(6,7)8/h15-16,19H,9-14H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRZFAAEEUWNDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNCCC(C)CC(C)(C)C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622569 | |

| Record name | 3,5,5-Trimethyl-N-(3,5,5-trimethylhexyl)hexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926-75-0 | |

| Record name | 3,5,5-Trimethyl-N-(3,5,5-trimethylhexyl)hexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q. What are the key physicochemical properties of Di(3,5,5-trimethylhexyl)amine, and how do they influence its applications in corrosion inhibition?

this compound is a colorless liquid with a strong fishy amine odor, boiling at 296°C and exhibiting low water solubility (2 g/L). Its branched alkyl chain enhances hydrophobicity, making it effective in non-polar environments like lubricants or metal extraction agents. The amine group enables chelation with metal ions, a critical mechanism in corrosion inhibition. Experimental design for corrosion studies should include electrochemical impedance spectroscopy (EIS) to assess protective film formation and weight-loss tests under varying pH/temperature conditions .

Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized?

The primary synthesis involves ammoniation of isononanol (3,5,5-trimethylhexanol) with ammonia under high-temperature catalytic conditions. Key parameters include catalyst selection (e.g., Ni or Co-based catalysts), pressure (10–20 bar), and temperature (150–200°C). Byproduct formation (e.g., mono-alkylamines) can be minimized by controlling ammonia stoichiometry and reaction time. Post-synthesis purification via fractional distillation is recommended to isolate the di-alkylated product .

Q. How can researchers validate the purity of this compound, and what analytical techniques are suitable?

Gas chromatography-mass spectrometry (GC-MS) is ideal for identifying isomer composition, as the compound exists as a mixture of branched isomers. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm structural integrity, focusing on methyl group splitting patterns (δ 0.8–1.2 ppm) and amine proton signals. For quantitative purity assessment, use titration methods (e.g., potentiometric titration with HCl) .

Advanced Research Questions

Q. How can researchers detect and quantify genotoxic N-nitroso derivatives of this compound in environmental or biological samples?

N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine (CAS 1207995-62-7) is a genotoxic impurity formed via nitrosation. Detection requires high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). Use deuterated internal standards (e.g., N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4) to correct for matrix effects. Sample preparation should include solid-phase extraction (SPE) with C18 cartridges and derivatization to enhance ionization efficiency .

Q. What methodologies are recommended for studying the stability of this compound under accelerated aging conditions?

Conduct accelerated stability studies by exposing the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via GC-FID for volatile byproducts and LC-MS for non-volatile impurities. Kinetic modeling (Arrhenius equation) can predict shelf life. Note that oxidative degradation is minimal due to the compound’s tertiary amine structure, but hydrolysis may occur in acidic conditions .

Q. How does this compound function as a plasticizer additive, and what advanced techniques characterize its interaction with polymer matrices?

As a plasticizer, its branched alkyl chains reduce polymer crystallinity, enhancing flexibility. Use electrospray ionization mass spectrometry (ESI/MS) to identify adducts with polymer chains (e.g., [M+H]⁺ ions at m/z 419–424). Differential scanning calorimetry (DSC) can measure glass transition temperature (Tg) shifts in polymer blends. For migration studies, employ headspace GC-MS to quantify leaching under simulated environmental conditions .

Q. What protocols ensure safe handling of this compound in laboratory settings, particularly regarding nitrosamine contamination risks?

Wear nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure. Store the compound in amber glass under nitrogen to prevent nitrosation. Regularly test for nitroso impurities using LC-MS with a detection limit ≤1 ppm. Waste must be neutralized with dilute HCl (1M) before disposal in designated organic waste containers .

Q. How can isotopic labeling techniques improve mechanistic studies of this compound in catalytic reactions?

Synthesize deuterated analogs (e.g., CD₃-labeled alkyl chains) to track reaction pathways via isotope ratio mass spectrometry (IRMS). For example, use ¹³C-labeled ammonia in the ammoniation reaction to study N-incorporation efficiency. Kinetic isotope effects (KIE) can elucidate rate-determining steps in hydrogenation or alkylation processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.